molecular formula C9H12Cl2FN3 B2545163 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2247107-34-0

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2545163
CAS No.: 2247107-34-0
M. Wt: 252.11
InChI Key: XGPLWPACPOPIPG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of reactions, including cyclization and functional group transformations

    Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another pyrrolopyridine derivative with similar biological activity.

    1H-pyrrolo[2,3-b]pyridine derivatives: A class of compounds with varying substitutions on the pyrrolopyridine core.

Uniqueness

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.

Biological Activity

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Chemical Characteristics

  • Chemical Formula : C9H11ClFN3
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride (1:1)
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Antiviral Activity : Research indicates that the compound inhibits the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. This inhibition disrupts the viral life cycle, making it a candidate for antiviral drug development against influenza viruses .
  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to viral proteins, enhancing its potential effectiveness as an antiviral agent. The presence of fluorine increases lipophilicity, facilitating cellular membrane penetration .

Antiviral Properties

Compound NameTargetActivityReference
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloridePB2Inhibitor
VX787PB2Antiviral against influenza
GSK2982772Viral polymerasesAntiviral properties

Cytotoxicity Studies

In addition to its antiviral properties, cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HCT-15 (Colon Carcinoma)<10
A431 (Epidermoid Carcinoma)<20

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride:

  • Influenza Virus Inhibition : A study demonstrated that this compound effectively inhibits PB2 with a KD value of 0.11 μM, showcasing its potential as a lead compound for anti-influenza drug discovery. The EC50 value was reported at 1.025 μM with a CC50 greater than 100 μM, indicating a favorable therapeutic index .
  • Cytotoxicity in Cancer Models : In vitro evaluations revealed that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the pyrrole ring enhance cytotoxicity against cancer cells .

Properties

IUPAC Name

2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;;/h3-5H,1-2,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPLWPACPOPIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-34-0
Record name 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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